molecular formula C7H4ClF2N3 B11895821 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile

Cat. No.: B11895821
M. Wt: 203.57 g/mol
InChI Key: UTVZIABOUYECKF-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4ClF2N3 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chloro group, a difluoroethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile typically involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the difluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of oxidized pyrazine derivatives.

    Reduction: Formation of reduced pyrazine derivatives, such as amines.

Scientific Research Applications

3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyrazine-2-carbonitrile: A precursor in the synthesis of 3-Chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile.

    2,2-Difluoroethylamine: A reagent used in the synthesis of the compound.

    Other Pyrazine Derivatives: Compounds with similar structures and functional groups.

Uniqueness

This compound is unique due to the presence of both chloro and difluoroethyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

3-chloro-6-(2,2-difluoroethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H4ClF2N3/c8-7-5(2-11)13-4(3-12-7)1-6(9)10/h3,6H,1H2

InChI Key

UTVZIABOUYECKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)CC(F)F

Origin of Product

United States

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